molecular formula C20H21N3O4S B2438040 N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251590-53-0

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide

Cat. No.: B2438040
CAS No.: 1251590-53-0
M. Wt: 399.47
InChI Key: HXGCWMVLRFRWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is a synthetic thienopyridine derivative offered for research purposes. This compound features a complex, multi-substituted molecular architecture that presents a promising scaffold for various investigative applications. Its structure, incorporating a dicarboxamide motif and a fused thieno[2,3-b]pyridine core, is of significant interest in medicinal chemistry and drug discovery research. Researchers are exploring this compound primarily as a key intermediate or a target molecule in the synthesis of novel bioactive entities. The structural elements suggest potential for high-affinity binding to specific biological targets, making it a valuable tool for developing new kinase inhibitors or other enzyme antagonists. Its research value lies in its potential application across multiple fields, including oncology, inflammatory diseases, and metabolic disorder research, where modulating specific protein interactions is crucial. The mechanism of action is inferred from its structural class; thienopyridine derivatives often act by competitively inhibiting ATP-binding sites on kinase enzymes or by interacting with other allosteric regulatory sites, thereby disrupting signal transduction pathways critical for cell proliferation and survival. This product is intended for chemical biology and preclinical research use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-N-(3,5-dimethylphenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-9-6-10(2)8-12(7-9)21-17(25)14-15(24)13-11(3)16(20(27)23(4)5)28-19(13)22-18(14)26/h6-8H,1-5H3,(H,21,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGCWMVLRFRWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(NC2=O)SC(=C3C)C(=O)N(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core followed by functionalization at various positions. Key steps may involve:

    Cyclization reactions: to form the thieno[2,3-b]pyridine core.

    Substitution reactions: to introduce the 3,5-dimethylphenyl and other substituents.

    Hydroxylation and amide formation: to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-b]pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of thieno[2,3-b]pyridine was tested against SNB-19 and OVCAR-8 cell lines, showing percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways:

  • Research Findings : In silico studies indicate that the compound could act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammation .

The compound's ability to modulate various molecular targets suggests its potential in treating diseases beyond cancer:

  • Mechanism of Action : Preliminary studies suggest interactions with proteins implicated in cellular signaling pathways related to cancer progression and inflammatory responses .

Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

Table 2: Potential Inhibitory Effects on Inflammatory Pathways

Target EnzymeProposed Inhibition MechanismReference
5-LipoxygenaseMolecular docking indicates binding affinity

Mechanism of Action

The mechanism of action of N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core, which imparts distinct chemical and physical properties compared to other similar compounds.

Biological Activity

N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cancer cell lines.

Synthesis of the Compound

The synthesis of thieno[2,3-b]pyridine derivatives, including the target compound, typically involves multi-step reactions starting from simpler precursors. A common approach includes:

  • Formation of Thieno[2,3-b]pyridine Core : Initial reactions involve the cyclization of substituted thiophene derivatives.
  • Functionalization : The introduction of functional groups such as hydroxyl and dimethylphenyl moieties is achieved through electrophilic aromatic substitution and acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Cytotoxicity Studies

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against leukemia cell lines such as CCRF-CEM and multidrug-resistant CEM/ADR5000 cells.
  • Results : The compound exhibited significant growth inhibition with IC50 values reported at approximately 4.486 µM for CEM/ADR5000 and 2.580 µM for CCRF-CEM cells. This suggests a potent anti-cancer activity potentially linked to its structural features .

The proposed mechanisms through which this compound exerts its cytotoxic effects include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : There is evidence suggesting that it may trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Targeting Multidrug Resistance : Its effectiveness against multidrug-resistant cell lines indicates a potential ability to overcome common resistance mechanisms associated with cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the thieno[2,3-b]pyridine framework enhance its biological activity. For instance:

  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups significantly influence the compound's ability to interact with cellular targets.
  • Dimethylphenyl Substitution : This moiety appears crucial for enhancing lipophilicity and cellular uptake.

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundCCRF-CEM2.580Apoptosis induction
This compoundCEM/ADR50004.486Overcoming drug resistance

Case Study 1: In Vitro Evaluation

In a controlled study involving multiple thieno[2,3-b]pyridine derivatives including the target compound:

  • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
  • Findings : A dose-dependent reduction in cell viability was observed across both sensitive and resistant leukemia cell lines.

Case Study 2: Mechanistic Insights

A follow-up study aimed at elucidating the mechanistic pathways involved in the cytotoxicity revealed:

  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in the G0/G1 phase population upon treatment with the compound.
  • Apoptotic Markers : Increased expression of caspases was noted in treated cells compared to controls.

Q & A

Q. How should researchers address irreproducibility in synthetic yields or spectroscopic data?

  • Audit : Document all variables (e.g., reagent lot numbers, humidity). Use internal standards (e.g., deuterated analogs) for NMR calibration .
  • Collaboration : Cross-validate results with independent labs. Share raw data via repositories like CCDC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.